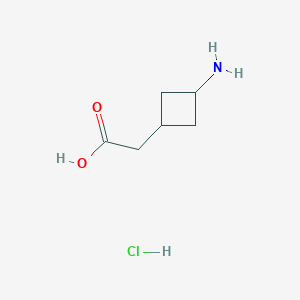![molecular formula C16H28N2O4S2 B3105255 7-Thia-2-azaspiro[3.5]nonane hemioxalate CAS No. 1523606-48-5](/img/structure/B3105255.png)
7-Thia-2-azaspiro[3.5]nonane hemioxalate
Overview
Description
“7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hemioxalate” is a chemical compound with the CAS Number: 1501856-47-8 . It has a molecular weight of 440.54 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 7-thia-2-azaspiro [3.5]nonane 7,7-dioxide hemioxalate . The InChI code for the compound is 1S/2C7H13NO2S.C2H2O4/c29-11 (10)3-1-7 (2-4-11)5-8-6-7;3-1 (4)2 (5)6/h28H,1-6H2; (H,3,4) (H,5,6) .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 440.54 . The IUPAC name for this compound is 7-thia-2-azaspiro [3.5]nonane 7,7-dioxide hemioxalate . The InChI code for the compound is 1S/2C7H13NO2S.C2H2O4/c29-11 (10)3-1-7 (2-4-11)5-8-6-7;3-1 (4)2 (5)6/h28H,1-6H2; (H,3,4) (H,5,6) .Scientific Research Applications
Pharmaceutical Significance of Azepane-based Motifs
Azepane-based compounds exhibit a broad spectrum of pharmacological properties, with derivatives showing structural diversity crucial for new therapeutic agents' discovery. Over 20 azepane-based drugs have received FDA approval for treating various diseases, underscoring the importance of such compounds in drug discovery. The development of new, less toxic, and highly active azepane-containing analogs remains a significant research area, indicating the potential relevance of exploring compounds like "7-Thia-2-azaspiro[3.5]nonane hemioxalate" for similar applications (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
Advances in Thiourea-based Colorimetric and Fluorescent Chemosensors
Thioureas and their derivatives, known for their excellent biological and non-biological applications, highlight the potential for "this compound" in environmental and biological sensing applications. Thiourea-based compounds serve as highly sensitive, selective, and simple chemosensors for detecting various anions and neutral analytes, indicating the broader applicability of organosulfur compounds in detecting environmental pollutants and biological molecules (Al-Saidi & Khan, 2022).
Safety and Hazards
The compound has been classified as harmful if swallowed or in contact with skin . The safety information includes pictograms GHS07 and the signal word "Warning" . The hazard statements are H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, and P352 .
Properties
IUPAC Name |
oxalic acid;7-thia-2-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NS.C2H2O4/c2*1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSZYWBHRALDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CNC2.C1CSCCC12CNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B3105176.png)

![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B3105190.png)

![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105208.png)
![2-Azaspiro[3.3]heptan-6-ol trifluoroacetate](/img/structure/B3105211.png)
![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105216.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate](/img/structure/B3105218.png)
![7-Oxa-1-azaspiro[4.4]nonane hemioxalate](/img/structure/B3105226.png)
![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3105232.png)
![1-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B3105242.png)

![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3105287.png)
![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B3105293.png)
